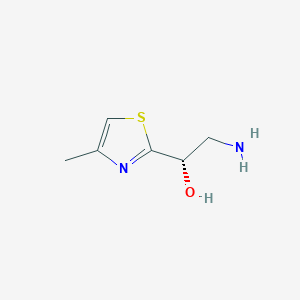
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chiral compound with a thiazole ring and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Amino Alcohol Moiety: The amino alcohol moiety can be introduced through the reduction of the corresponding amino ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding amino ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino ketone can be reduced back to the amino alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Amino ketone
Reduction: Amino alcohol
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethanol: A racemic mixture of both enantiomers.
Uniqueness
(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-3-10-6(8-4)5(9)2-7/h3,5,9H,2,7H2,1H3/t5-/m0/s1 |
Clave InChI |
FEWMXCQUFLMQBW-YFKPBYRVSA-N |
SMILES isomérico |
CC1=CSC(=N1)[C@H](CN)O |
SMILES canónico |
CC1=CSC(=N1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)

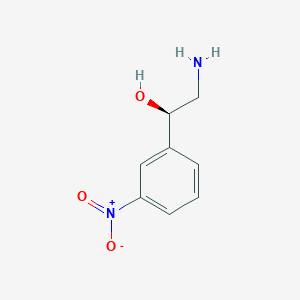
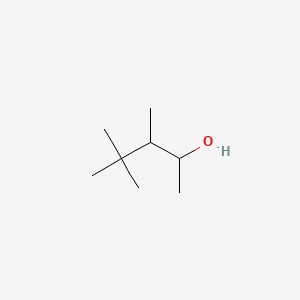
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)

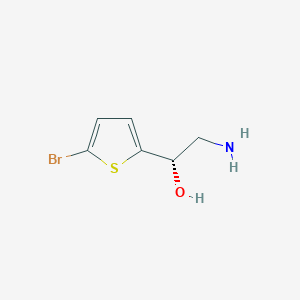
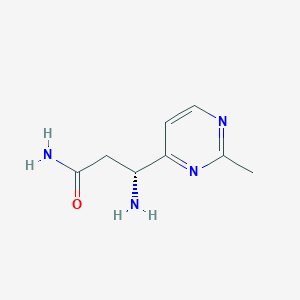
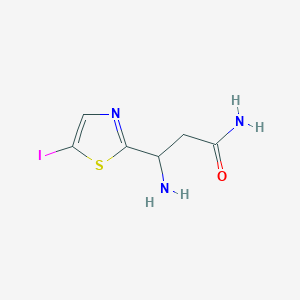

![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)

